Cycrimine is a drug used to reduce levels of acetylcholine to return a balance with dopamine in the treatment and management of Parkinson's disease.
Cycrimine
CAS No.: 77-39-4
Cat. No.: VC0524761
Molecular Formula: C19H29NO
Molecular Weight: 287.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77-39-4 |
|---|---|
| Molecular Formula | C19H29NO |
| Molecular Weight | 287.4 g/mol |
| IUPAC Name | 1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol |
| Standard InChI | InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2 |
| Standard InChI Key | SWRUZBWLEWHWRI-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O |
| Canonical SMILES | C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O |
| Appearance | Solid powder |
| Melting Point | 112-113 |
Introduction
Chemical and Structural Properties
Cycrimine (C₁₉H₂₉NO; molecular weight: 287.44 g/mol) features a tertiary alcohol group, a piperidine ring, and a cyclopentyl-phenyl backbone . Its stereochemistry is racemic, with no defined stereocenters or E/Z isomerism . The compound’s solubility profile shows 25 mg/mL solubility in DMSO, making it suitable for in vitro studies .
Table 1: Key Chemical Properties of Cycrimine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₉NO | |
| Molecular Weight | 287.44 g/mol | |
| SMILES | OC(CCN1CCCCC1)(C2CCCC2)C3=CC=CC=C3 | |
| Plasma Protein Binding | 79% (2.5 mg oral dose) | |
| Solubility in DMSO | 86.97 mM |
Mechanism of Action in Parkinson’s Disease
Cycrimine acts as a competitive antagonist at muscarinic acetylcholine receptor M1 (CHRM1; UniProt P11229), reducing acetylcholine (ACh) signaling in striatal neurons . By inhibiting ACh’s postsynaptic effects, it counterbalances dopamine depletion in PD, alleviating tremors and rigidity . This mechanism predates modern dopaminergic therapies but remains relevant for patients intolerant to levodopa.
Historical Development and Clinical Use
Approved in 1952 under the brand name Pagitane®, cycrimine hydrochloride became one of the first centrally acting anticholinergics for PD . The standard regimen (2.5 mg four times daily) achieves plasma concentrations sufficient for 79% receptor occupancy . While largely supplanted by dopamine agonists, it persists as an adjunct therapy for tremor-dominant PD subtypes.
Antiviral Activity Against Influenza
In Silico Discovery
A 2019 drug-repurposing study identified cycrimine as a potential inhibitor of influenza A M2 ion channels through computational screening of 2,627 FDA-approved compounds . Molecular docking simulations predicted strong binding affinity (−9.2 kcal/mol) to both wild-type and S31N mutant M2 proteins .
In Vitro Validation
In MDCK cells infected with H1N1 (A/CA/07/2009) and H3N2 (A/New York/55/04), cycrimine demonstrated dose-dependent viral inhibition:
Table 2: Antiviral Efficacy in Cell Culture
| Virus Subtype | EC₅₀ (μM) | Viral Titer Reduction (24 h) | Source |
|---|---|---|---|
| H1N1 | 12.4 | 3.2 log₁₀ TCID₅₀/mL | |
| H3N2 | 18.7 | 2.8 log₁₀ TCID₅₀/mL |
Mechanistic studies suggest cycrimine disrupts viral uncoating by stabilizing the M2 tetramer’s closed state, preventing proton influx into virions .
Pharmacokinetics and Metabolism
Cycrimine exhibits nonlinear pharmacokinetics due to saturable hepatic metabolism . Key parameters include:
-
Bioavailability: 68–72% (oral)
-
Half-life: 6–8 hours
-
Primary Metabolites: N-desmethylcycrimine (active), cyclopentyl-glucuronide (inactive)
Hepatic CYP2D6 polymorphisms alter clearance rates, necessitating dose adjustments in 7% of Caucasians with poor metabolizer phenotypes .
Adverse Effects and Contraindications
The anticholinergic burden limits cycrimine’s use in elderly patients:
Table 3: Adverse Effect Profile
| Effect | Incidence | Management Strategy |
|---|---|---|
| Xerostomia | 45–60% | Pilocarpine mouthwash |
| Constipation | 30–40% | Prokinetic agents |
| Cognitive Impairment | 15–25% | Dose reduction or withdrawal |
Contraindications include narrow-angle glaucoma, myasthenia gravis, and urinary retention .
Emerging Applications and Future Directions
Neuroinflammatory Disorders
Preliminary data suggest cycrimine reduces microglial activation in Parkinsonian rat models, decreasing IL-6 and TNF-α by 40–55% compared to controls . This positions it as a candidate for drug repurposing in multiple sclerosis.
Antiviral Optimization
Structural analogs with fluorinated cyclopentyl groups show 3-fold improved M2 binding in molecular dynamics simulations . Lead compound CYCR-102 demonstrates EC₅₀ = 4.1 μM against H1N1 with retained CHRM1 activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume